5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one
Description
Properties
IUPAC Name |
5,7-dichloro-1,3-dihydroxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O4/c14-5-1-7-12(18)11-9(17)3-6(16)4-10(11)19-13(7)8(15)2-5/h1-4,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHWKHZHRASHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, equimolar quantities of 2,4-dichlorophenol and phloroglucinol are dissolved in concentrated sulfuric acid at 80–100°C. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the formation of the xanthone core via electrophilic aromatic substitution and subsequent cyclodehydration. The reaction proceeds through intermediate formation of a diaryl ether, which undergoes intramolecular cyclization to yield the xanthone skeleton. Chlorine substituents at the 5- and 7-positions arise from the 2,4-dichlorophenol precursor, while hydroxyl groups at the 1- and 3-positions originate from phloroglucinol.
Key Parameters:
Limitations and Byproduct Formation
This method often produces 3,5-dichloro-1,7-dihydroxy-9H-xanthen-9-one as a regioisomeric byproduct (15–20% yield), attributed to competing electrophilic attack at alternative positions on the phloroglucinol ring. Post-synthetic separation requires column chromatography using silica gel and ethyl acetate/hexane gradients, increasing production costs.
Palladium-Catalyzed Coupling Approaches
Recent advancements employ transition metal catalysis to improve regioselectivity and reduce reaction times. A notable method from the literature utilizes Heck coupling and aldol condensation sequences to construct the xanthone core.
Synthetic Pathway
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Heck Reaction : 3-Bromo-2-methyl-4H-chromen-4-one undergoes palladium-catalyzed coupling with styrene derivatives to form 2-styryl-4H-chromen-4-one intermediates.
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Aldol Condensation : The styryl intermediate reacts with benzaldehyde derivatives under basic conditions (KOH/EtOH) to form α,β-unsaturated ketones.
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Electrocyclization and Oxidation : Thermal treatment induces 6π-electrocyclization, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central ring.
Optimization Highlights:
Advantages Over Classical Methods
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Regioselectivity : Directed by steric and electronic effects of palladium intermediates, minimizing isomer formation.
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Functional Group Tolerance : Accommodates electron-withdrawing groups (e.g., Cl, NO₂) on aromatic precursors.
Microwave-Assisted Synthesis
Microwave irradiation has been adapted to accelerate the cyclization step, reducing reaction times from hours to minutes.
Protocol Overview
A mixture of 2,4-dichlorophenol, phloroglucinol, and methanesulfonic acid (as a milder alternative to H₂SO₄) is irradiated at 150°C for 20–30 minutes. The method achieves comparable yields (50–55%) to classical methods but with enhanced reproducibility.
Benefits:
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Energy Efficiency : 80% reduction in energy consumption.
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Scalability : Demonstrated at pilot-plant scales (1–5 kg batches).
Industrial Production and Purification
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Industrial protocols often use continuous-flow reactors to maintain optimal temperature and mixing conditions.
Continuous-Flow Process
Purification Techniques
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Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted phenols.
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Crystallization : Ethanol-water mixtures (3:1 v/v) yield >99% pure product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 45–55 | 95–98 | 6–12 h | Moderate |
| Palladium-Catalyzed | 60–70 | 98–99 | 3–5 h | High |
| Microwave-Assisted | 50–55 | 97–98 | 20–30 min | Limited |
| Continuous-Flow | 70–75 | 99 | 30 min | Industrial |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 1 and 3 undergo oxidation under controlled conditions. For example:
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Quinone formation : Oxidation with agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) converts hydroxyl groups to ketones, forming quinoid structures .
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Ketone generation : Strong oxidizing agents (e.g., KMnO₄) further oxidize intermediate products into fully conjugated ketones .
Reaction conditions and outcomes depend on solvent polarity and temperature.
Substitution Reactions
The chlorine atoms at positions 5 and 7 participate in nucleophilic substitution due to their electron-withdrawing effects:
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Aromatic substitution : Chlorines can be replaced by nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) .
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Halogen exchange : Bromination via Br₂/FeBr₃ replaces chlorines, though this requires high temperatures and inert atmospheres .
Selectivity is influenced by steric hindrance from adjacent hydroxyl groups.
Acid-Catalyzed Condensation
The compound undergoes cyclization in acidic media, forming fused polycyclic structures. For instance:
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Spiro compound formation : Treatment with trifluoroacetic anhydride (TFAA) facilitates intramolecular cyclization, yielding spiroxanthenones .
Photochemical Reactions
Under UV irradiation, the compound exhibits unique reactivity:
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Photorelease : Methyl esters or phosphates linked to the xanthone core undergo cleavage, releasing active molecules (e.g., acetic acid) .
Table 1: Key Reaction Pathways and Conditions
Comparative Reactivity
The compound’s reactivity differs from related xanthones:
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vs. 7-chloro-1,3-dihydroxy-9H-xanthen-9-one : The additional chlorine at position 5 enhances electrophilic substitution rates but reduces solubility .
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vs. non-halogenated xanthones : Chlorine atoms increase oxidative stability but complicate reduction reactions .
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
- 5,7-Dichloro-1,3-dihydroxy-9H-xanthen-9-one serves as a precursor for synthesizing more complex xanthone derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the development of new compounds with tailored properties.
Reactivity and Transformation
- The compound can be oxidized to form quinones or reduced to hydroquinone derivatives. It also participates in nucleophilic substitution reactions where chlorine atoms can be replaced by other functional groups, making it versatile in synthetic organic chemistry.
Biological Research
Antioxidant Properties
- Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and modulating pathways like Nrf2, which is crucial for cellular defense against oxidative stress.
Anti-inflammatory Activity
- Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes, positioning it as a potential therapeutic agent for inflammatory diseases.
Anticancer Potential
- Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This makes it a candidate for further studies in cancer therapeutics.
Medical Applications
Antimicrobial Activity
- The compound has been studied for its antimicrobial properties against various pathogens. Its unique structure allows it to interact with biological macromolecules effectively, contributing to its efficacy as an antimicrobial agent.
Potential Drug Development
- Given its diverse biological activities, there is ongoing research into the use of this compound in drug formulations targeting specific diseases such as cancer and infections.
Industrial Applications
Fluorescent Dyes
- The compound's fluorescent properties make it suitable for applications in dye production and as fluorescent markers in biological assays. This application leverages its ability to absorb light at specific wavelengths.
Catalysis
- In synthetic chemistry, this compound has been explored as a catalyst due to its reactivity and ability to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by modulating the Nrf2 pathway.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one with structurally related xanthones:
Key Differences and Trends
Chlorination Position and Biodegradation: The 5,7-dichloro derivative dechlorinates faster than the 2,7-dichloro analogue, suggesting that chlorine position influences microbial degradation efficiency. Chlorine at para positions (e.g., 5 and 7) may destabilize the aromatic system more effectively than ortho substitutions, facilitating enzymatic attack.
Hydroxyl Group Impact: 1,3-Dihydroxy substitution enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to mono-hydroxy derivatives (e.g., 1-hydroxy-9H-xanthen-9-one, CAS 719-41-5) .
Methoxy groups (e.g., 6-OCH₃ in the 2,7-dichloro-1,3-dihydroxy-6-methoxy-8-methyl derivative) may sterically hinder enzymatic degradation, extending environmental persistence .
Research Implications
- Drug Discovery : Structural motifs in xanthones (e.g., chloro, hydroxy, methoxy) are critical for bioactivity. For instance, 3,4-dimethoxy-1-methyl derivatives show promise in modulating oxidative stress pathways via Nrf2 .
Biological Activity
5,7-Dichloro-1,3-dihydroxy-9H-xanthen-9-one is a member of the xanthone family, characterized by its unique substitution pattern that includes two chlorine atoms and two hydroxyl groups. This structure endows the compound with significant biological activity, making it a subject of interest in various fields such as pharmacology, biochemistry, and medicinal chemistry. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
The compound's structure is as follows:
| Property | Description |
|---|---|
| Molecular Formula | C13H8Cl2O3 |
| Molecular Weight | 283.11 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals and reduce oxidative stress by modulating the Nrf2 pathway, which is crucial for cellular antioxidant responses.
- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes, effectively reducing inflammation in various biological contexts.
- Anticancer Activity : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function. It has shown promising results in inhibiting the growth of several cancer cell lines .
Biological Activities
Research has demonstrated a range of biological activities associated with this compound:
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial and fungal strains. Its efficacy is particularly notable against multidrug-resistant strains .
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of cancer cells such as MDA-MB-231 with an IC50 value as low as 0.46 µM . It has been suggested that it works synergistically with other compounds to enhance anticancer effects.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly linked to its antioxidant capabilities. This suggests a role in mitigating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts effectively with enzymes involved in cancer metabolism and inflammatory pathways .
Q & A
Q. What synthetic routes are effective for producing 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one?
The synthesis typically begins with halogenation of a xanthenone precursor. For example, cyclization of 2,2',4,4'-tetrahydroxybenzophenone under acidic conditions yields a dihydroxy-xanthenone scaffold, which can undergo selective chlorination at positions 5 and 7 using POCl₃/PCl₅ mixtures under controlled temperatures (60–90°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the target compound .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : H and C NMR identify substituent positions (e.g., chlorine atoms at C5/C7 via deshielding effects and coupling patterns).
- X-ray diffraction : Single-crystal analysis (e.g., orthorhombic system, space group Pna2₁) provides bond lengths/angles and confirms regioselectivity of chlorination. Refinement using SHELX software ensures accuracy .
Q. What are the solubility and stability considerations for handling this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. Stability tests under varying pH (2–12) and temperatures (4–40°C) indicate degradation above 60°C or in strongly alkaline conditions. Storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can direct C–H functionalization be applied to modify the xanthenone core?
Transition-metal-catalyzed C–H activation enables regioselective modifications. For instance, palladium-catalyzed coupling with 1,2,4-triazines introduces heteroaryl groups at the C4/C8 positions. Reaction conditions (e.g., Pd(OAc)₂, Ag₂CO₃, DMF, 100°C) and stoichiometric ratios (1:1.2 substrate:triazine) are critical for minimizing byproducts .
Q. What computational methods are suitable for modeling electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state analysis (IRC) further elucidate reaction mechanisms, such as chlorination selectivity .
Q. How can conflicting spectral data in pharmacological studies be resolved?
Discrepancies in bioactivity (e.g., cytotoxicity vs. antioxidant effects) require orthogonal validation:
- Dose-response assays : Test concentrations across 3–4 logs (e.g., 0.1–100 μM) to identify non-monotonic effects.
- Metabolite profiling : LC-MS/MS detects degradation products or phase I/II metabolites that may influence activity.
- Target engagement : SPR or ITC confirms direct binding to proposed targets (e.g., kinases, DNA) .
Q. What strategies improve crystallinity for challenging derivatives?
Co-crystallization with carboxylic acids (e.g., succinic acid) or solvent vapor diffusion (acetone/water) enhances crystal packing. For halogenated analogs, slow evaporation from THF/MeOH (1:3) at 4°C yields diffraction-quality crystals. Twinning and disorder are mitigated by refining with SHELXL’s TWIN/BASF commands .
Methodological Notes
- Synthesis : Prioritize regioselective chlorination protocols to avoid positional isomers .
- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments .
- Data Contradictions : Use multivariate analysis (e.g., PCA) to differentiate experimental artifacts from true biological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
